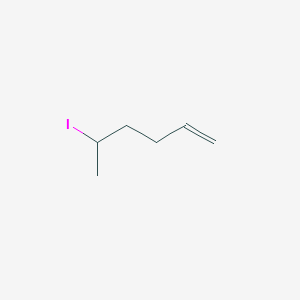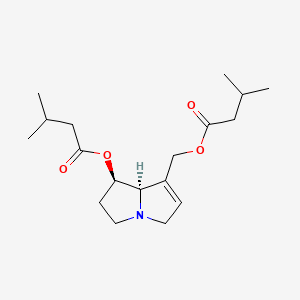
Retronecine 7,9-isovalerate diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retronecine 7,9-isovalerate diester is a pyrrolizidine alkaloid derivative. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Retronecine serves as the core structure for many pyrrolizidine alkaloids, and its derivatives, such as this compound, have been studied for their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retronecine 7,9-isovalerate diester typically involves the esterification of retronecine with isovaleric acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Retronecine 7,9-isovalerate diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids and their derivatives.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its hepatotoxic effects and potential therapeutic applications.
Industry: Potential use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of retronecine 7,9-isovalerate diester involves its metabolic activation to form reactive pyrrolic intermediates. These intermediates can bind to cellular macromolecules, leading to hepatotoxicity. The primary molecular targets include liver enzymes and proteins involved in detoxification pathways .
Comparison with Similar Compounds
Similar Compounds
Retrorsine: Another pyrrolizidine alkaloid with a similar core structure but different ester groups.
Monocrotaline: Shares the retronecine core but has different substituents.
Heliotridine: An enantiomer of retronecine with similar biological activities
Uniqueness
Retronecine 7,9-isovalerate diester is unique due to its specific ester groups, which influence its chemical reactivity and biological activity. Its distinct ester groups make it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .
Properties
CAS No. |
14933-88-1 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[(7R,8R)-7-(3-methylbutanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C18H29NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,12-13,15,18H,6-11H2,1-4H3/t15-,18-/m1/s1 |
InChI Key |
QXPBAAIJYQWSAO-CRAIPNDOSA-N |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OCC1=CCN2C1C(CC2)OC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



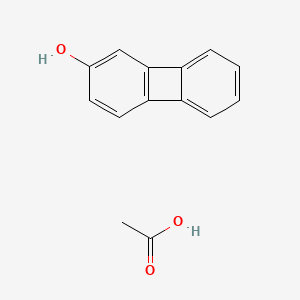
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)

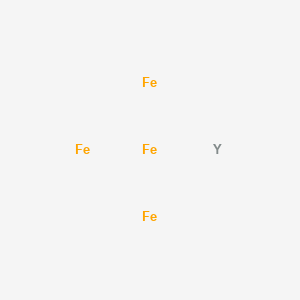

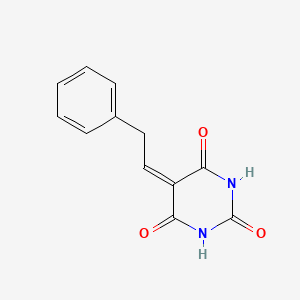
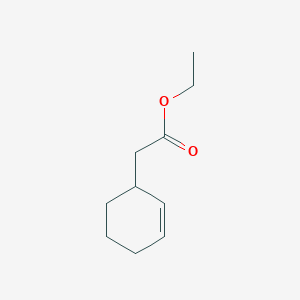
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)

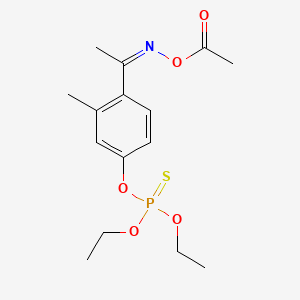
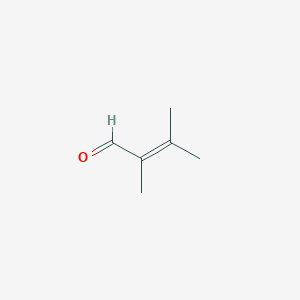
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
